2-(3-Bromo-2-fluorophenyl)pyrrolidine
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Overview
Description
2-(3-Bromo-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using reagents such as bromine (Br2) and a fluorinating agent like Selectfluor.
Formation of Pyrrolidine Ring: The brominated and fluorinated phenyl compound is then subjected to a cyclization reaction with a suitable amine to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate (KMnO4) can introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products Formed
Substitution Products: Azides, nitriles
Oxidation Products: Alcohols, ketones
Coupling Products: Biaryl compounds
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)pyrrolidine
- 2-(3-Bromo-2-chlorophenyl)pyrrolidine
- 2-(3-Bromo-2-methylphenyl)pyrrolidine
Uniqueness
2-(3-Bromo-2-fluorophenyl)pyrrolidine is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These properties can enhance the compound’s biological activity and make it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
InChI Key |
LAWVVZKMCMFAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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